4-Methylisophthalic acid

概要

説明

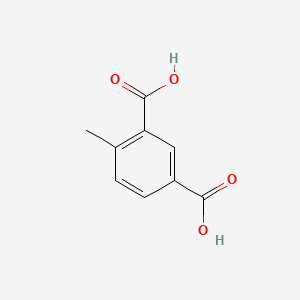

4-Methylisophthalic acid is an organic compound with the molecular formula C₉H₈O₄. It is a derivative of isophthalic acid, where a methyl group is substituted at the fourth position of the benzene ring. This compound is a white solid and is primarily used in the synthesis of various polymers and resins .

準備方法

Synthetic Routes and Reaction Conditions

4-Methylisophthalic acid can be synthesized through several methods. One common method involves the oxidation of 4-methylbenzene-1,3-dicarboxylic acid using potassium permanganate in an alkaline medium. Another method involves the hydrolysis of 4-methylisophthalonitrile in the presence of sulfuric acid .

Industrial Production Methods

In industrial settings, this compound is typically produced by the catalytic oxidation of 4-methyl-m-xylene using air or oxygen in the presence of a cobalt-manganese catalyst. This method is efficient and yields high purity this compound .

化学反応の分析

Types of Reactions

4-Methylisophthalic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-carboxybenzene-1,3-dicarboxylic acid.

Reduction: It can be reduced to form 4-methylisophthalic aldehyde.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.

Major Products Formed

Oxidation: 4-Carboxybenzene-1,3-dicarboxylic acid.

Reduction: 4-Methylisophthalic aldehyde.

Substitution: 4-Nitro-4-methylisophthalic acid and 4-Sulfo-4-methylisophthalic acid.

科学的研究の応用

Polymer Production

Polyethylene Terephthalate (PET) Resins

4-Methylisophthalic acid is primarily used as a comonomer in the production of polyethylene terephthalate, a widely utilized polymer in packaging and textiles. By incorporating this compound into the polymer matrix, manufacturers can enhance the thermal stability and mechanical properties of PET, making it suitable for high-performance applications such as automotive parts and electrical insulation materials .

Polybenzimidazole

Another significant application is in the synthesis of polybenzimidazole, a high-performance polymer known for its excellent thermal and chemical resistance. The inclusion of this compound allows for the development of materials that can withstand extreme conditions, making them ideal for aerospace and military applications .

Metal-Organic Frameworks (MOFs)

Recent studies have highlighted the use of this compound in the construction of metal-organic frameworks. These frameworks are notable for their high surface area and tunable porosity, making them suitable for gas storage, separation processes, and catalysis. The modular nature of this compound allows for the design of MOFs with specific functionalities tailored to particular applications .

Biomedical Applications

Drug Delivery Systems

The unique chemical structure of this compound has led to investigations into its potential use in drug delivery systems. Its ability to form stable complexes with various pharmaceutical compounds enhances the solubility and bioavailability of drugs, which is crucial for improving therapeutic efficacy .

Biodegradable Polymers

Research is ongoing into using this compound as a building block for biodegradable polymers. These materials are designed to degrade naturally in the environment, reducing plastic waste while maintaining desirable mechanical properties during their lifespan .

Case Studies

作用機序

The mechanism of action of 4-Methylisophthalic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function .

類似化合物との比較

4-Methylisophthalic acid is similar to other isophthalic acid derivatives, such as:

Isophthalic acid: Lacks the methyl group at the fourth position.

Terephthalic acid: Has carboxylic acid groups at the para positions.

Phthalic acid: Has carboxylic acid groups at the ortho positions.

Uniqueness

The presence of the methyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its non-methylated counterparts. This makes it particularly useful in the synthesis of specialized polymers and resins .

生物活性

4-Methylisophthalic acid (MIA), a derivative of isophthalic acid, is an aromatic dicarboxylic acid characterized by the presence of a methyl group at the 4-position relative to one of its carboxylic acid groups. While the biological activity of MIA has not been extensively studied, it shares structural similarities with other compounds in the isophthalic acid family, which have demonstrated various biological properties. This article explores the potential biological activities of MIA, including antimicrobial, cytotoxic, and coordination complex formation properties.

This compound has the molecular formula CHO and a molecular weight of 180.16 g/mol. Its structure includes two carboxylic acid groups (COOH) attached to a benzene ring, along with a methyl group (CH):

- Molecular Formula : CHO

- Molecular Weight : 180.16 g/mol

- Appearance : Colorless solid

The unique positioning of the methyl group influences its reactivity and potential applications in various fields, particularly in materials science and organic synthesis.

Coordination Complex Formation

This compound has been shown to form coordination complexes with various metal ions. These complexes can exhibit interesting properties useful in catalysis and materials science:

- Metal Coordination : MIA can act as a ligand in coordination polymers with metal ions such as cadmium, leading to materials with unique structural and functional properties .

- Applications in Material Science : The ability of MIA to form stable complexes makes it a candidate for developing new materials for applications such as gas storage, separation processes, and catalysis .

Synthesis and Characterization

Several studies have focused on synthesizing MIA through various methods. One notable method involves the oxidation of pseudocumene with molecular oxygen in acetic acid, yielding MIA alongside methylterephthalic acid . This synthesis pathway highlights the compound's accessibility for further research.

Biological Activity Studies

A study on related compounds demonstrated that certain isophthalic acid derivatives exhibited significant biological activities. For example, extracts from fungal biomass containing these derivatives were found to possess antimicrobial properties against molds, yeasts, and bacteria . Although specific studies on MIA are scarce, these findings suggest that similar investigations could yield valuable insights into its potential applications.

Data Tables

The following tables summarize key findings related to the biological activity and chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 180.16 g/mol |

| Appearance | Colorless solid |

| Antimicrobial Activity | Potential (related compounds) |

| Cytotoxic Activity | Potential (related compounds) |

Related Compounds Comparison

| Compound | Antimicrobial Activity | Cytotoxic Activity | Coordination Potential |

|---|---|---|---|

| Isophthalic Acid | Moderate | Low | Yes |

| Terephthalic Acid | Low | Moderate | Yes |

| This compound | Potential | Potential | Yes |

特性

IUPAC Name |

4-methylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWSHHILERSSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。